

Application Notes and Protocols: Longitudinal PET Imaging with [11C]GSK931145

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK931145	
Cat. No.:	B10773678	Get Quote

Introduction

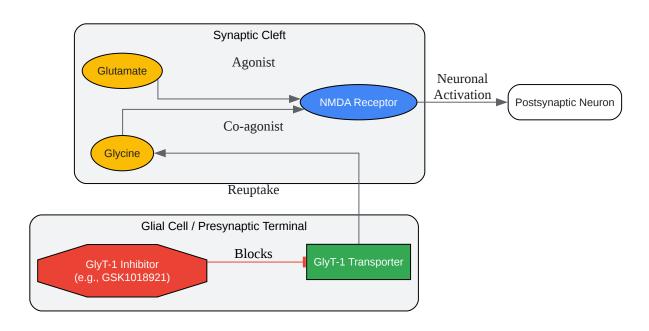
[11C]**GSK931145** is a selective and specific radioligand for Positron Emission Tomography (PET) imaging of the Glycine Transporter Type 1 (GlyT-1).[1][2] GlyT-1 plays a crucial role in regulating glycine levels in the synaptic cleft, which in turn modulates glutamatergic neurotransmission via the N-methyl-d-aspartate (NMDA) receptor.[1] Given that impaired NMDA receptor function is implicated in the pathophysiology of schizophrenia, GlyT-1 has become a key target for novel therapeutic development.[1][2][3]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of [11C]**GSK931145** in longitudinal PET studies to characterize GlyT-1 in vivo, assess test-retest reproducibility, and measure target occupancy by therapeutic agents.

Mechanism of Action: GlyT-1 and NMDA Receptor Modulation

GlyT-1 is a sodium chloride-dependent transporter responsible for the reuptake of glycine from the synapse into glial cells and presynaptic neurons.[1] Glycine is an obligatory co-agonist at the NMDA receptor; by maintaining low synaptic glycine levels, GlyT-1 controls the level of NMDA receptor activation.[1] Inhibiting GlyT-1 is hypothesized to increase synaptic glycine concentrations, thereby enhancing NMDA receptor function, which may offer therapeutic benefits for the cognitive symptoms of schizophrenia.[1]





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Caption: Role of GlyT-1 in NMDA Receptor Signaling.

Application Note 1: Radiosynthesis and Quality Control

This protocol outlines the synthesis of [11C]GSK931145 for clinical and preclinical use.

- [11C]Methylation: The synthesis is typically achieved via methylation of the corresponding des-methyl precursor using [11C]methyl iodide or [11C]methyl triflate.[2]
- Purification: The crude product is purified using high-performance liquid chromatography
 (HPLC) to isolate [11C]GSK931145.[1]
- Formulation: The final product is formulated in a sterile solution, such as normal saline, and passed through a 0.22-µm filter for intravenous administration.[1]



- · Quality Control:
 - Radiochemical Purity: Assessed by HPLC to ensure the absence of radioactive impurities.
 The target is >99%.[1]
 - Specific Activity: Determined to quantify the amount of radioactivity per mole of the compound. High specific activity is crucial to minimize pharmacological effects.
 - Sterility and Endotoxin Testing: Performed to ensure the final product is safe for injection.

Data Presentation: Ouality Control Specifications

Parameter	Specification	Reference
Radiochemical Purity	>99%	[1]
Specific Activity	>39 GBq/µmol (>1.05 Ci/µmol)	[1]
Formulation	Sterile Normal Saline	[1]

Application Note 2: Longitudinal PET for Test-Retest Reproducibility

This protocol is designed to assess the short-term variability of [11C]**GSK931145** outcome measures, a critical step for validating its use in longitudinal studies, such as those monitoring disease progression or therapeutic response.

- Subject Selection: Recruit healthy volunteers. Subjects should be free of any medication that could interfere with GlyT-1 function.
- Baseline PET Scan (Scan 1):
 - Preparation: Subjects fast for at least 4 hours prior to the scan. An arterial line is placed for blood sampling.
 - Injection: Administer a bolus intravenous injection of [11C]GSK931145.



- Acquisition: Perform a dynamic brain PET scan for 90-120 minutes.[1][3]
- Arterial Blood Sampling: Draw arterial blood samples throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.[1]
- Follow-up PET Scan (Scan 2):
 - Repeat the exact same procedure as the baseline scan on a different day (e.g., 1-2 weeks later).
- Data Analysis:
 - Co-register PET images to a subject-specific MRI.
 - Generate time-activity curves (TACs) for various brain regions of interest (e.g., midbrain, thalamus, cerebellum, cortex).[1][3]
 - Analyze data using a two-tissue compartmental model with a plasma input function to estimate the total volume of distribution (VT).[3]
 - Alternatively, use a pseudo-reference tissue model to estimate the non-displaceable binding potential (BPND).[3]
 - Calculate the test-retest variability (VAR) for VT and BPND.

Data Presentation: Test-Retest Variability in Humans

Kinetic Model	Outcome Measure	Variability (VAR)	Comment	Reference
Two-Tissue Compartmental	VT	29-38%	Poor reproducibility	[3]
Pseudo- Reference Tissue	BPND	16-23%	Improved reproducibility	[3]

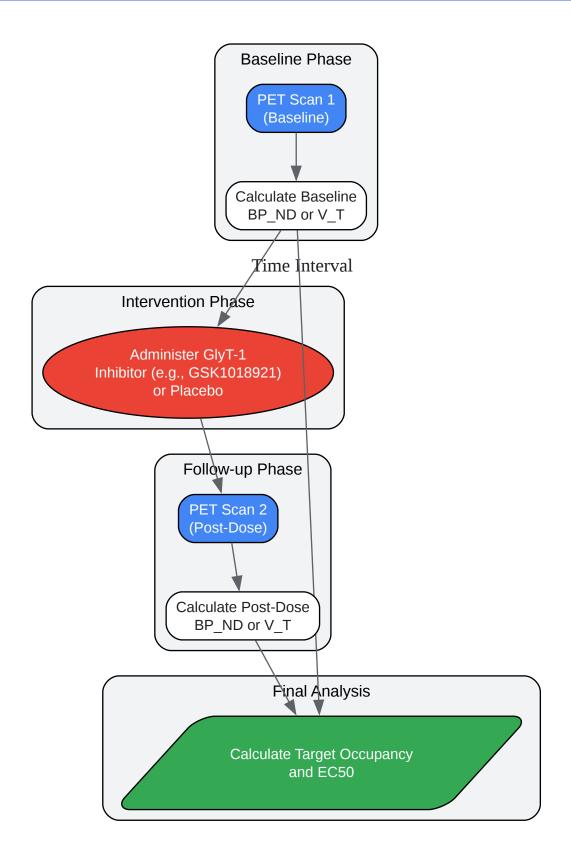
Application Note 3: Target Occupancy Studies



This protocol describes how to use [11C]**GSK931145** to measure the degree to which an unlabeled drug (a GlyT-1 inhibitor) binds to and occupies the GlyT-1 target in the brain. This is essential for dose-finding studies in drug development.

- Study Design: A baseline PET scan is performed without the investigational drug. A second PET scan is performed after the subject has received a dose of the GlyT-1 inhibitor (e.g., GSK1018921).[1][3]
- Baseline PET Scan: Follow the procedure outlined in Application Note 2 for a standard [11C]GSK931145 scan to establish baseline GlyT-1 availability.
- Drug Administration: Administer the GlyT-1 inhibitor at a specific dose and time point before the second PET scan, based on the drug's pharmacokinetic profile.
- Post-Dose PET Scan: Perform a second [11C]**GSK931145** scan. The reduction in radioligand binding reflects the occupancy of GlyT-1 by the unlabeled drug.
- Data Analysis:
 - Calculate BPND or VT for both the baseline and post-dose scans.
 - Calculate GlyT-1 occupancy using the formula: Occupancy (%) = [(BPND_baseline -BPND_post-dose) / BPND_baseline] x 100
 - Relate plasma concentrations of the unlabeled drug to occupancy levels to estimate the half-maximal effective concentration (EC50).[3]





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Caption: Workflow for a Longitudinal Target Occupancy Study.



Data Presentation: Pharmacokinetic and Target

Occupancy Parameters

Species Species	Parameter	Value	Reference
Human			
GSK1018921 EC50	45.7 ng/mL	[3]	_
Plasma Free Fraction (fP)	8%	[3]	
Delivery (K1)	0.126 mL cm-3 min-1	[3]	
Intact Tracer at 1h p.i.	60 ± 8%	[1]	-
Non-Human Primate			
GSK1018921 EC50	22.5 ng/mL	[3]	-
Plasma Free Fraction (fP)	0.8%	[3]	
Delivery (K1)	0.025 mL cm-3 min-1	[3]	_
Intact Tracer at 1h p.i.	~30%	[1]	_
Binding Potential (BP)	1.5 - 3 (Midbrain, Thalamus, Cerebellum)	[3]	

Application Note 4: Biodistribution and Radiation Dosimetry

This protocol is used to determine the whole-body distribution of [11C]GSK931145 and to calculate the radiation dose to subjects, ensuring safety in clinical studies.

- Subject Preparation: Recruit healthy volunteers.
- Injection: Administer a bolus intravenous injection of [11C]GSK931145.[4]



- Whole-Body PET Acquisition: Perform a series of whole-body PET scans over a period of up to 80 minutes post-injection.[1][4]
- Data Analysis:
 - Delineate regions of interest (ROIs) for major organs (e.g., liver, kidneys, lungs, brain) on the PET images.[4]
 - o Generate time-activity curves for each organ.
 - Calculate the area under the non-decay-corrected curves to determine the residence time of the tracer in each organ.[1][4]
 - Use software such as OLINDA/EXM to calculate the absorbed radiation dose for each organ and the total effective dose.[4]

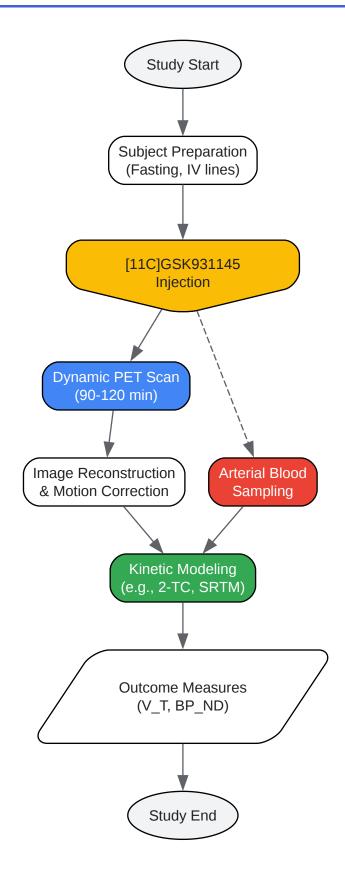
Data Presentation: Human Radiation Dosimetry

Parameter	Value (Male Phantom)	Value (Female Phantom)	Limiting Organ	Reference
Mean Effective Dose	4.02 μSv/MBq	4.95 μSv/MBq	Liver	[4]

Key Findings:

- The highest activity is observed in the liver, with moderate uptake in the lungs and kidneys. [4]
- The primary route of clearance is intestinal, with no significant urinary excretion observed.[4]
- The moderate effective dose allows for multiple PET examinations in the same individual, making it suitable for longitudinal research.[4]





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Caption: General Experimental Workflow for a [11C]GSK931145 PET Study.



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- To cite this document: BenchChem. [Application Notes and Protocols: Longitudinal PET Imaging with [11C]GSK931145]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10773678#longitudinal-pet-imaging-studies-using-11c-gsk931145]

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